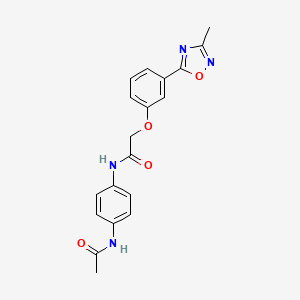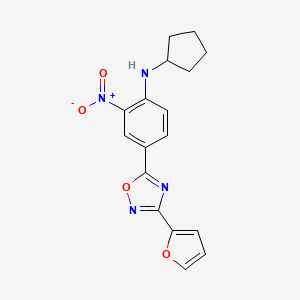
N-cyclopentyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as CPFO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPFO belongs to the family of nitroaniline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CPFO is not fully understood. However, studies have shown that CPFO inhibits the activity of enzymes involved in cancer cell proliferation and inflammation. CPFO also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
CPFO has been found to have minimal toxicity and is well-tolerated in animal studies. However, further studies are needed to determine the long-term effects of CPFO on human health. CPFO has been found to have a half-life of approximately 2 hours in rat plasma and is rapidly metabolized in the liver.
Advantages and Limitations for Lab Experiments
CPFO has several advantages for lab experiments, including its potent anti-cancer, anti-inflammatory, and anti-bacterial properties. CPFO is also relatively easy to synthesize using various methods. However, CPFO has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on CPFO. One area of research is to determine the optimal dosage and administration of CPFO for its therapeutic applications. Further studies are also needed to determine the long-term effects of CPFO on human health. Additionally, research is needed to develop more efficient methods for synthesizing CPFO and to improve its solubility in water. Finally, studies are needed to determine the potential of CPFO for other therapeutic applications, including anti-viral and anti-fungal properties.
Conclusion
In conclusion, CPFO is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPFO has been synthesized using various methods and has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Further research is needed to determine the optimal dosage and administration of CPFO for its therapeutic applications and to improve its solubility in water. Overall, CPFO has the potential to be a valuable therapeutic agent for various diseases and conditions.
Synthesis Methods
CPFO can be synthesized using various methods, including the reaction of 2-nitroaniline with furan-2-carboxylic acid hydrazide, followed by cyclization with cyclopentanone. Another method involves the reaction of 2-nitroaniline with furan-2-carboxylic acid hydrazide, followed by cyclization with cyclopentanone in the presence of acetic anhydride. The yield of CPFO using these methods ranges from 60% to 75%.
Scientific Research Applications
CPFO has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that CPFO inhibits the growth of various cancer cells, including breast, liver, and lung cancer cells. CPFO also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, CPFO has been found to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-21(23)14-10-11(7-8-13(14)18-12-4-1-2-5-12)17-19-16(20-25-17)15-6-3-9-24-15/h3,6-10,12,18H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRURYMYKMYRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)

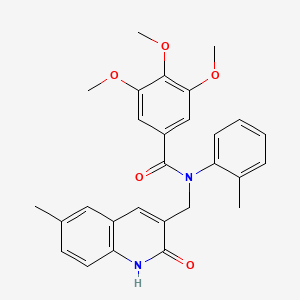
![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)

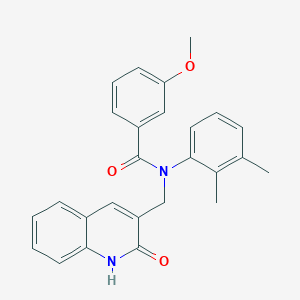
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
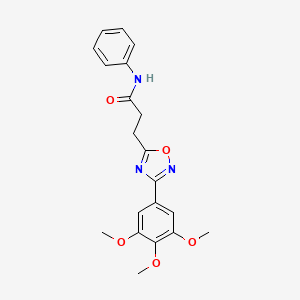
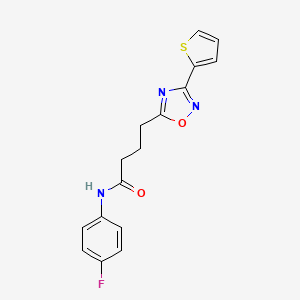
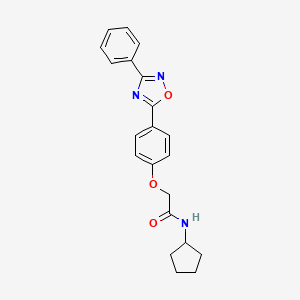
![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)
